Cinnamyl formate

Descripción general

Descripción

Cinnamyl formate is an α,β-unsaturated ester with the molecular formula C₁₀H₁₀O₂. It is known for its pleasant balsamic aroma and is commonly used as a flavoring agent and fragrance ingredient . The compound is characterized by its colorless to slightly yellow liquid form and is insoluble in water but soluble in most organic solvents .

Métodos De Preparación

Cinnamyl formate can be synthesized through several methods:

Esterification of Cinnamyl Alcohol with Formic Acid: This method involves the direct esterification of cinnamyl alcohol with formic acid.

Reaction with Mixed Formic Anhydride and Acetic Anhydride: Another method involves the reaction of cinnamyl alcohol with a mixture of formic anhydride and acetic anhydride.

These methods typically require controlled reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Esterification and Formation

Cinnamyl formate is synthesized via esterification of cinnamyl alcohol with formic acid under mild alkaline conditions. A study using TiO₂-supported CoRe catalysts demonstrated:

-

Mechanism : Base-catalyzed nucleophilic acyl substitution facilitates ester bond formation.

-

Yield : 26% this compound observed as an intermediate during hydrogenation of cinnamaldehyde (CAL) to cinnamyl alcohol (COL) .

Table 1: Time-Dependent Product Distribution in Hydrogenation

| Time (h) | CAL Conversion (%) | COL Yield (%) | This compound Yield (%) |

|---|---|---|---|

| 1 | 73 | 42 | 26 |

| 4 | 99 | 88 | 0 |

Hydrolysis

This compound undergoes hydrolysis to yield cinnamyl alcohol and formic acid. This reaction is critical in metabolic and environmental degradation pathways:

-

Metabolic Hydrolysis : Predominant in biological systems, mediated by esterases .

-

Chemical Hydrolysis : Accelerated under acidic or alkaline conditions.

Oxidative Metabolism

Post-hydrolysis, cinnamyl alcohol is oxidized sequentially:

-

Cinnamyl alcohol → Cinnamaldehyde : Via alcohol dehydrogenase .

-

Cinnamaldehyde → Benzoic Acid : Through β-oxidation and conjugation with glycine or glucuronic acid .

Key Metabolic Pathway :

Decomposition in Catalytic Hydrogenation

During hydrogenation processes, this compound decomposes as formic acid (a hydrogen donor) breaks down:

Reactivity with Thiols

This compound shows no direct reactivity with thiols (e.g., cysteamine or dodecanethiol) under uncatalyzed conditions . This contrasts with cinnamaldehyde, which forms thiazoline adducts or dithioacetals .

Environmental Degradation

Aplicaciones Científicas De Investigación

Chemistry

Cinnamyl formate serves as a crucial intermediate in the synthesis of various organic compounds. Its dual functionality as both an ester and an α,β-unsaturated compound allows it to participate in a wide range of chemical reactions, including:

- Oxidation : Can be oxidized to produce cinnamic acid.

- Reduction : Can be reduced to yield cinnamyl alcohol.

- Substitution : Engages in nucleophilic substitution reactions .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Common Reagents |

|---|---|---|

| Oxidation | Cinnamic acid | KMnO, CrO |

| Reduction | Cinnamyl alcohol | LiAlH, NaBH |

| Substitution | Various derivatives | Hydroxide ions (OH), amines |

Biology

In biological research, this compound is utilized as a model compound for studying ester hydrolysis and enzyme activity. Its interaction with biological membranes and enzymes can provide insights into cellular processes. The hydrolysis of this compound by esterases releases cinnamyl alcohol and formic acid, which can affect membrane integrity and enzyme function .

Medicine

This compound is being investigated for its potential antimicrobial and antifungal properties. Studies have shown that derivatives of cinnamic acid exhibit significant biological activity against various pathogens. The compound's mechanism may involve disrupting microbial membranes or inhibiting enzyme activity essential for microbial survival .

Industry

This compound is widely used in the flavor and fragrance industry due to its pleasant balsamic and fruity-floral aroma. It is classified as Generally Recognized As Safe (GRAS) by FEMA for use in food products . Its applications include:

- Flavoring agent in food products.

- Fragrance component in cosmetics and personal care items.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of cinnamyl derivatives, including this compound, against common foodborne pathogens. Results indicated that this compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural preservative in food products .

Case Study 2: Flavoring Agent Assessment

In a comprehensive assessment by FEMA, this compound was evaluated for safety and efficacy as a flavoring agent. The study confirmed its GRAS status and established safe usage levels in various food categories, supporting its widespread application in the food industry .

Mecanismo De Acción

The mechanism of action of cinnamyl formate involves its interaction with various molecular targets. For instance, in antimicrobial applications, it is believed to interact with the cell membrane and cell wall of microorganisms, disrupting their integrity and leading to cell death . The compound’s effects are mediated through pathways involving the inhibition of key enzymes and the disruption of cellular processes.

Comparación Con Compuestos Similares

Cinnamyl formate can be compared with other similar compounds such as:

Cinnamyl Alcohol: Both compounds share the cinnamyl group, but cinnamyl alcohol lacks the formate ester group.

Cinnamic Acid: This compound is an oxidized form of cinnamyl alcohol and lacks the ester functionality.

Cinnamaldehyde: This compound contains an aldehyde group instead of the formate ester.

This compound is unique due to its ester functionality, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

Cinnamyl formate is an organic compound derived from the esterification of cinnamyl alcohol and formic acid. It is primarily used in the fragrance industry and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential toxicity, and metabolic pathways.

Chemical Structure and Properties

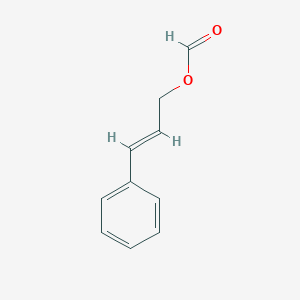

This compound has the following chemical structure:

- Molecular Formula : C₉H₈O₂

- Molecular Weight : 152.16 g/mol

The compound is characterized by its aromatic properties, which contribute to its use in flavoring and fragrance applications.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, making it a candidate for use in food preservation and as a natural antimicrobial agent. For instance, research indicates that cinnamon oil, which contains cinnamyl compounds, exhibits broad-spectrum antibacterial activity against multiple bacterial species .

Cytotoxicity and Genotoxicity

The safety profile of this compound has been evaluated through various toxicity studies. It was found to be non-genotoxic in several assays, including the Ames test, indicating that it does not induce mutations in bacterial DNA . However, some studies suggested potential cytotoxic effects at higher concentrations, necessitating further research to establish safe usage levels for humans .

Metabolic Pathways

This compound undergoes hydrolysis in biological systems to produce cinnamyl alcohol and formic acid. The metabolic pathways involve:

- Hydrolysis : this compound is hydrolyzed to cinnamyl alcohol and formic acid.

- Oxidation : Cinnamyl alcohol can be oxidized to cinnamic acid, which may further degrade into benzoic acid derivatives .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of cinnamon oil revealed that this compound contributes to the overall antibacterial activity observed in cinnamon extracts. The oil was tested against ten different bacterial species, showing effective inhibition at various concentrations .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 20 |

| L. monocytogenes | 12 | 15 |

Study 2: Toxicological Assessment

A comprehensive toxicological assessment of this compound indicated no significant adverse effects at low exposure levels. The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was determined to be 600 mg/kg/day .

| Endpoint | NOAEL (mg/kg/day) |

|---|---|

| Repeated Dose Toxicity | 600 |

| Developmental Toxicity | 600 |

| Reproductive Toxicity | 600 |

Propiedades

IUPAC Name |

3-phenylprop-2-enyl formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHJXKYRYCUGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861714 | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-65-4 | |

| Record name | Cinnamyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cinnamyl formate primarily studied for, based on the provided research?

A1: Based on the provided papers, this compound is primarily researched for its safety and occurrence as a fragrance ingredient. [, ]

Q2: Is this compound naturally occurring?

A2: Yes, this compound is found naturally in certain foods. For example, it's a constituent of cognac oil. []

Q3: Where can I find detailed safety information on this compound used as a fragrance ingredient?

A3: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound, which you can find in their publication. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.